molecular formula C10H11NO4S B13399001 Prop-2-en-1-yl 2-sulfamoylbenzoate CAS No. 41538-39-0

Prop-2-en-1-yl 2-sulfamoylbenzoate

Katalognummer: B13399001
CAS-Nummer: 41538-39-0
Molekulargewicht: 241.27 g/mol
InChI-Schlüssel: FBLXAWLCPWREDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-sulfamoylbenzoate typically involves the esterification of 2-sulfamoylbenzoic acid with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 2-sulfamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the allyl group.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfamoyl group can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the allyl group.

    Oxidation: Products include sulfonic acid derivatives.

    Reduction: Products include amine derivatives.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 2-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an allyl group and a sulfamoyl group attached to a benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

41538-39-0

Molekularformel

C10H11NO4S

Molekulargewicht

241.27 g/mol

IUPAC-Name

prop-2-enyl 2-sulfamoylbenzoate

InChI

InChI=1S/C10H11NO4S/c1-2-7-15-10(12)8-5-3-4-6-9(8)16(11,13)14/h2-6H,1,7H2,(H2,11,13,14)

InChI-Schlüssel

FBLXAWLCPWREDG-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)C1=CC=CC=C1S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.